2,6-dichloro-9-isopropyl-9H-purine
説明
Overview of Purine (B94841) Derivatives as a Privileged Scaffold in Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through various modifications. u-tokyo.ac.jp Purine derivatives exemplify this concept, with their diverse therapeutic applications underscoring their versatility. nih.govresearchgate.net The purine ring system is a key component of coenzymes like NAD/FAD and second messengers such as cAMP/cGMP, making it a familiar feature for many biological systems. mdpi.com This inherent recognition allows for the design of purine-based molecules that can act as agonists, antagonists, or inhibitors of enzymes and receptors involved in a multitude of disease processes. mdpi.com Consequently, purine analogs have been successfully developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, among others. nih.govresearchgate.net
Historical Context of Purine-Based Compounds as Therapeutic Agents
The therapeutic journey of purine-based compounds began with the discovery of their antimetabolite properties. One of the earliest successes was 6-mercaptopurine, a purine analog approved in 1953 for the treatment of childhood leukemia, where it remains a standard of care. nih.gov This pioneering work paved the way for the development of a host of other purine analogs, including thioguanine and azathioprine, which also function by interfering with nucleic acid synthesis. nih.govwikipedia.org These early discoveries highlighted the potential of modifying the purine core to create drugs that could selectively target rapidly proliferating cells, a hallmark of cancer. Over the decades, the library of therapeutic purines has expanded significantly, with newer generations of drugs like fludarabine, cladribine, and pentostatin (B1679546) becoming mainstays in the treatment of various leukemias and lymphomas. nih.gov
Significance of 2,6,9-Trisubstituted Purines in Modern Drug Design and Development
Among the vast landscape of purine derivatives, the 2,6,9-trisubstituted purines have emerged as a particularly fruitful area of research in contemporary drug design. nih.gov The strategic placement of different chemical groups at the C2, C6, and N9 positions of the purine ring allows for fine-tuning of the molecule's properties, including its potency, selectivity, and pharmacokinetic profile. nih.gov This targeted approach has led to the discovery of potent inhibitors of various protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. nih.govnih.govresearchgate.net For instance, structural modifications of olomoucine (B1683950), an early cyclin-dependent kinase (CDK) inhibitor, have yielded highly active 2,6,9-trisubstituted purines like roscovitine (B1683857) and purvalanol A. nih.gov The ability to systematically alter substituents at these three key positions provides a powerful platform for developing targeted therapies with improved efficacy and reduced side effects. nih.govnih.gov
Research Focus on 2,6-Dichloro-9-isopropyl-9H-Purine as a Key Synthetic Precursor
At the heart of the synthesis of many novel 2,6,9-trisubstituted purine analogs lies the versatile starting material, 2,6-dichloro-9H-purine. researchgate.net The introduction of an isopropyl group at the N9 position yields This compound , a crucial intermediate for further chemical elaboration. chemicalbook.comgoogle.comunimi.itnih.gov The two chlorine atoms at the C2 and C6 positions are reactive sites, amenable to nucleophilic substitution reactions. nih.gov This allows for the sequential and controlled introduction of a wide variety of chemical moieties, enabling the creation of large libraries of diverse 2,6,9-trisubstituted purines for biological screening. nih.govnih.govmdpi.com The isopropyl group at N9 often contributes favorably to the binding affinity of the final compounds to their target proteins. nih.govmdpi.com The strategic importance of This compound is underscored by its frequent appearance in the synthesis of potential therapeutics, including inhibitors of CDKs and other key enzymes. nih.govmdpi.comtheses.czgoogleapis.comgoogle.com
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2,6-dichloro-9-propan-2-ylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEFDRUWUYSFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459110 | |
| Record name | 2,6-dichloro-9-isopropyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203436-45-7 | |
| Record name | 2,6-dichloro-9-isopropyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Investigations of 2,6,9 Trisubstituted Purine Derivatives Derived from 2,6 Dichloro 9 Isopropyl 9h Purine
In Vitro Assessment of Cytotoxicity and Antiproliferative Activity
The initial step in evaluating the potential of these novel purine (B94841) derivatives as anticancer agents involves assessing their cytotoxicity—their ability to kill cells—in a laboratory setting. These in vitro studies utilize established cancer cell lines, which are cells that have been adapted to grow continuously in culture, to screen a large number of compounds and identify the most promising candidates for further development.
Evaluation Across Diverse Cancer Cell Lines (e.g., H1975, HL-60, HCT116, HeLa, MCF-7, SK-Br3, HCC1954)
The cytotoxic effects of 2,6,9-trisubstituted purine derivatives have been tested against a wide array of human cancer cell lines, representing different types of cancer. This broad-spectrum screening is crucial to identify compounds with activity against specific cancers or those with general applicability. The cell lines tested include lung cancer (H1975), leukemia (HL-60), colon cancer (HCT116), cervical cancer (HeLa), and breast cancer (MCF-7, SK-Br3, HCC1954). mdpi.comnih.govmdpi.comresearchgate.netnih.govtubitak.gov.trresearchgate.net
The effectiveness of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required to inhibit the growth of 50% of the cancer cells in vitro after a specific exposure time. researchgate.net Studies have shown that the cytotoxic activity of these purine derivatives can be quite varied, depending on the specific chemical substitutions on the purine ring and the type of cancer cell line being tested. nih.govnih.gov For instance, in one study, the HL-60 leukemia cell line was found to be the most sensitive to a series of these compounds, while the Caco-2 colon cancer cell line was generally more resistant. nih.gov
One particularly promising compound, designated as 7h , which features an arylpiperazinyl group at the C-6 position of the purine ring, has demonstrated potent cytotoxic activity against several cancer cell lines, with its effectiveness being comparable to or even exceeding that of the established chemotherapy drug, cisplatin (B142131), in some cases. mdpi.comresearchgate.net Specifically, an arylpiperazinyl system attached to the 6th position of the purine ring has been shown to be advantageous for cytotoxic activity, whereas bulky substituents at the C-2 position are less favorable. mdpi.comresearchgate.netnih.govnih.gov
Interactive Table: Cytotoxicity (IC50 in µM) of Selected 2,6,9-Trisubstituted Purine Derivatives Use the filter to select specific compounds or cell lines.
| Compound | H1975 | HL-60 | HCT116 | HeLa | MCF-7 |
|---|---|---|---|---|---|
| 4c | >36 | >36 | >36 | >36 | - |
| 7d | - | 0.8 | - | - | - |
| 7h | 1.8 | 1.3 | 2.5 | 1.9 | - |
| 7j | - | 0.9 | - | - | - |
| Etoposide | - | 1.0 | 1.5 | 0.9 | - |
| Cisplatin | 2.1 | 2.0 | 3.5 | 1.8 | - |
Data sourced from multiple studies. nih.govmdpi.com Dashes indicate data not available.
Determination of Selective Cytotoxicity Against Cancer Cells Versus Non-Cancerous Fibroblast Cells (e.g., Vero cells)
A critical aspect of an ideal anticancer drug is its ability to selectively target and destroy cancer cells while causing minimal harm to normal, healthy cells. mdpi.com To assess this selectivity, the 2,6,9-trisubstituted purine derivatives were tested for their cytotoxic effects on non-cancerous cell lines, such as Vero (African green monkey kidney fibroblasts) and MRC-5 (human fetal lung fibroblasts), and the results were compared with their effects on cancer cells. mdpi.comnih.govmdpi.comresearchgate.netnih.govresearchgate.net
Encouragingly, several of these compounds have demonstrated a degree of selective cytotoxicity. mdpi.comnih.gov For example, three compounds in one study were identified as promising agents with considerable selectivity when compared to the anticancer drug etoposide. mdpi.comnih.gov The compound 7h also exhibited notable selectivity, showing high potency against cancer cells with lower toxicity towards non-neoplastic cells. mdpi.comresearchgate.net This selectivity is a crucial factor, suggesting that these compounds have the potential for a wider therapeutic window and fewer side effects compared to non-selective agents.
Methodological Approaches for Cell Viability and Growth Inhibition (e.g., MTT Assay)
The primary method used to measure the cytotoxic and antiproliferative activity of these purine derivatives is the MTT assay. mdpi.commdpi.comresearchgate.netnih.govresearchgate.net This colorimetric assay is a standard and reliable technique for assessing cell metabolic activity, which, in turn, is an indicator of cell viability.
The principle of the MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. mdpi.com This reduction is carried out by mitochondrial reductase enzymes. The resulting formazan crystals are then dissolved in a solvent, and the intensity of the purple color is measured using a spectrophotometer. A lower absorbance value corresponds to a lower number of viable, metabolically active cells, indicating a higher level of cytotoxicity of the tested compound. mdpi.com The assay is typically performed after exposing the cells to the compounds for a set period, often 72 hours, to determine the concentration required for 50% inhibition of cell growth (IC50). researchgate.net
Cellular and Molecular Mechanism of Action Studies
Beyond simply killing cancer cells, understanding how these compounds work at a cellular and molecular level is essential for their development as therapeutic agents. Research in this area has focused on elucidating the specific pathways that are triggered by the 2,6,9-trisubstituted purine derivatives, leading to cancer cell death.
Induction of Apoptosis Pathways
One of the most desirable mechanisms of action for an anticancer drug is the induction of apoptosis. Apoptosis, or programmed cell death, is a natural and orderly process by which cells self-destruct. Unlike necrosis, which is a form of cell death that results from acute injury and can cause inflammation, apoptosis is a clean and efficient process that avoids damaging surrounding tissues. mdpi.com Many effective cancer therapies work by triggering apoptosis in tumor cells. mdpi.com
Studies have shown that the 2,6,9-trisubstituted purine derivatives are indeed capable of inducing apoptosis in cancer cells. mdpi.comnih.govmdpi.comresearchgate.net Preliminary data from these studies strongly suggest that the cytotoxic effects observed are, at least in part, due to the activation of apoptotic pathways. mdpi.comnih.gov
To quantitatively confirm and analyze the induction of apoptosis, researchers have employed a powerful technique called flow cytometry. mdpi.comnih.govmdpi.comresearchgate.netnih.gov This method allows for the rapid analysis of individual cells as they pass through a laser beam. By using specific fluorescent dyes, different cell populations can be identified and counted.
A common approach to detect apoptosis using flow cytometry is staining the cells with propidium (B1200493) iodide (PI). mdpi.com PI is a fluorescent dye that cannot pass through the intact membrane of live cells. However, it can enter late apoptotic and necrotic cells, where the cell membrane has lost its integrity, and stain the cellular DNA. By analyzing the DNA content of the cells, it is possible to distinguish between healthy cells, apoptotic cells, and necrotic cells. mdpi.com For example, in a study on HL-60 cells, flow cytometry analysis with PI staining revealed that all the tested purine derivatives induced apoptosis. mdpi.com Some compounds, like 7d and 7j , were particularly effective, inducing apoptosis in approximately 70% of the cells, a rate comparable to that of cisplatin. mdpi.com
Another widely used method involves the co-staining of cells with Annexin-V and PI. Annexin-V is a protein that binds to a molecule called phosphatidylserine, which moves from the inner to the outer leaflet of the cell membrane during the early stages of apoptosis. This allows for the identification of early apoptotic cells (Annexin-V positive, PI negative) from late apoptotic/necrotic cells (Annexin-V positive, PI positive) and viable cells (Annexin-V negative, PI negative). This more detailed analysis provides a clearer picture of the apoptotic process induced by the compounds.
Furthermore, some of these purine derivatives have been shown to cause cell cycle arrest, specifically at the S-phase, which is consistent with an apoptotic mechanism of action. mdpi.comresearchgate.net
Caspase Activation Profiling (e.g., Caspase 3/7 Fluorescence Assays)
The induction of apoptosis, or programmed cell death, is a key mechanism through which many chemotherapeutic agents exert their effects. A central component of the apoptotic pathway is the activation of a family of cysteine proteases known as caspases. In the context of derivatives of 2,6-dichloro-9-isopropyl-9H-purine, studies have investigated their ability to trigger this critical cell death cascade.
Upon treatment with certain cytotoxic agents, initiator caspases like caspase-9 are activated. This activation is often triggered by mitochondrial disruption and the release of cytochrome c, which then forms a complex called the apoptosome. nih.govnih.gov Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and caspase-7. nih.gov The activation of these effector caspases is a point of no return, leading to the cleavage of numerous cellular substrates and the eventual dismantling of the cell. nih.gov
Fluorescence assays for caspase-3 and caspase-7 activity are standard methods to quantify the induction of apoptosis. For instance, studies have shown that the direct activation of caspase-9 can lead to the activation of caspase-3. nih.gov Furthermore, research on coptisine (B600270), another cytotoxic compound, demonstrated that its induction of apoptosis is characterized by the activation of caspase-9, caspase-8, and caspase-3, highlighting the involvement of these key proteases in the apoptotic process. nih.gov This activation can be measured using fluorescence-based enzyme assays with specific substrates like DEVD-amc for caspase-3-like activities and LEHD-amc for caspase-9-like activities. nih.gov
Analysis of Apoptosis-Related Molecular Markers (e.g., eIF2α phosphorylation)
Beyond direct caspase activation, the cellular stress induced by purine derivatives can also be monitored by examining upstream molecular markers of apoptosis. One such critical marker is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). The phosphorylation of eIF2α is a key event in the integrated stress response, a cellular program activated by various stressors including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress. nih.govnih.gov
Phosphorylated eIF2α generally leads to a global shutdown of protein synthesis, conserving resources and allowing the cell to manage the stress. nih.gov However, it also paradoxically promotes the translation of specific mRNAs, such as that of the transcription factor ATF4. nih.govnih.gov ATF4, in turn, can induce the expression of genes involved in both cell survival and apoptosis. nih.gov
Studies have shown that eIF2α phosphorylation is required for the cytoplasmic accumulation of certain RNA-binding proteins during stress, which can block the translation of anti-apoptotic mRNAs, thereby tipping the balance towards cell death. nih.gov For instance, under hypertonic stress, eIF2α phosphorylation can attenuate the expression of anti-apoptotic proteins like Bcl-xL. nih.gov Deficiencies in eIF2α phosphorylation have been linked to decreased expression of genes involved in antioxidant responses, leading to an increased susceptibility to cell death pathways like ferroptosis during ER stress. nih.gov Therefore, analyzing the phosphorylation status of eIF2α provides valuable insight into the cellular stress responses and the pro-apoptotic signaling cascades initiated by 2,6,9-trisubstituted purine derivatives.
Cell Cycle Progression Modulation
Analysis of Cell Cycle Arrest Phases (e.g., G2/M Phase Arrest)
In addition to inducing apoptosis, derivatives of this compound can exert their anti-cancer effects by interfering with the cell cycle, the tightly regulated process of cell growth and division. A common outcome of such interference is cell cycle arrest at specific checkpoints, which prevents damaged cells from proliferating.
Several studies on cytotoxic compounds have demonstrated the ability to induce cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov The G2/M checkpoint ensures that the cell has properly completed DNA replication in the S phase before entering mitosis (M phase). For example, certain synthetic arylpyridylindole derivatives have been shown to cause G2/M phase arrest at higher concentrations. nih.gov Similarly, the natural product coptisine has been found to induce G2/M arrest in non-small-cell lung cancer cells. nih.gov This arrest is often accompanied by the downregulation of key proteins that drive the G2 to M transition, such as cyclin B1, cdc2, and cdc25C, and the upregulation of inhibitors like p21. nih.gov Analysis of the cell cycle distribution, typically by flow cytometry, allows researchers to quantify the percentage of cells in each phase (G0/G1, S, and G2/M) and thus determine the specific phase at which a compound imposes a block.
Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms
The progression through the cell cycle is driven by a family of enzymes called cyclin-dependent kinases (CDKs), which are activated by binding to their regulatory partners, the cyclins. youtube.com Purine derivatives have been extensively studied as inhibitors of CDKs, representing a major mechanism for their anti-proliferative activity. nih.govnih.gov
The various phases of the cell cycle are controlled by different CDK-cyclin complexes. For instance, the G1/S transition is largely regulated by CDK2 in complex with cyclin E, while the M phase is initiated by the CDK1/cyclin B complex. youtube.comnih.gov Therefore, the specific CDK isoforms inhibited by a purine derivative will determine its precise effect on cell cycle progression.
Derivatives of 2,6,9-trisubstituted purines have been designed and synthesized as potent inhibitors of specific CDK isoforms. nih.gov For example, novel purine derivatives have been developed as highly potent inhibitors of CDK12/cyclin K, with IC50 values in the nanomolar range. nih.gov CDK12 is involved in transcriptional regulation, and its inhibition can have profound effects on gene expression. nih.gov Other purine derivatives have been specifically designed to target CDK2/cyclin E, which plays a crucial role in the G1 to S phase transition. nih.gov The selectivity of these inhibitors is a key aspect of their development, as non-selective inhibition of multiple CDKs can lead to off-target effects and general cytotoxicity. nih.gov The structure-activity relationship (SAR) of these compounds is extensively studied to optimize their potency and selectivity for specific CDK isoforms. nih.govnih.gov For example, modifications at the 2, 6, and 9 positions of the purine ring have been shown to significantly impact their inhibitory activity against CDK2. nih.gov
Table 1: Inhibition of CDK Isoforms by Purine Derivatives
| Derivative Type | Target CDK Isoform | Key Findings | Reference |
| 2,6,9-Trisubstituted Purines | CDK12/Cyclin K | Potent inhibition with IC50 values < 100 nM. | nih.gov |
| 2,6,9-Trisubstituted Purines | CDK2/Cyclin E | Compound 3a showed a CDK2-cyclin E2 IC50 of 6.0 ± 0.1 nM. | nih.gov |
| O(6)-cyclohexylmethylguanines | CDK1/CDK2 | O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine showed Ki values of 9 nM for CDK1 and 6 nM for CDK2. | nih.gov |
| C-2 Alkynylated Purines | CDK1/Cyclin B | Compounds 4e and 5e exhibited IC50 of 60 nM. | acs.org |
The inhibition of specific CDKs by purine derivatives has significant downstream consequences on various signaling pathways and gene expression profiles. By blocking the activity of a particular CDK, these compounds can disrupt the phosphorylation of its downstream substrates, leading to a cascade of effects.
Inhibition of CDK12, for instance, has been shown to downregulate the expression of genes involved in critical cellular processes. nih.gov Potent 2,6,9-trisubstituted purine analogues have been observed to decrease the levels of cyclin K and the phosphorylation of the C-terminal domain of RNA Polymerase II, which is a direct substrate of CDK12. nih.gov This, in turn, leads to a reduction in the expression of CDK12 downstream target genes such as Insulin Receptor Substrate 1 (IRS1) and WNT1. nih.gov IRS1 is a key mediator of insulin/IGF-1 signaling, and its dysregulation can impact cell growth and metabolism. nih.govnih.gov The Wnt signaling pathway is also crucial for development and is often aberrantly activated in cancer. The ability of these purine derivatives to modulate the expression of such important genes underscores their therapeutic potential.
Table 2: Downstream Effects of CDK Inhibition by Purine Derivatives
| Inhibitor Type | Target CDK | Downstream Effect | Affected Genes/Pathways | Reference |
| 2,6,9-Trisubstituted Purine Analogues | CDK12 | Downregulation of cyclin K and Pol II p-CTD (Ser2) | IRS1, WNT1 | nih.gov |
| O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine | CDK1/CDK2 | Inhibition of target protein phosphorylation | - | nih.gov |
Implications for Cell Cycle Dysregulation in Proliferative Disorders
Derivatives of 2,6,9-trisubstituted purines have demonstrated notable effects on cell cycle regulation, a critical process often dysregulated in proliferative disorders like cancer. The primary mechanism of action for many of these compounds involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. mdpi.com For instance, one potent derivative, compound 7h, was shown to induce cell cycle arrest at the S-phase in HL-60 human leukemia cells. nih.govresearchgate.net This arrest prevents the cell from replicating its DNA, thereby halting proliferation.
Further studies have revealed that other analogues can induce cell cycle arrest in different phases. For example, compound 11b, a potent Bcr-Abl inhibitor, was found to arrest chronic myeloid leukemia (CML) cells in the G1 phase. nih.gov This G1 arrest prevents cells from entering the synthesis phase, representing another crucial checkpoint for controlling cell division. Similarly, some derivatives of olomoucine (B1683950), a related 2,6,9-trisubstituted purine, can cause irreversible blocks in the G1 and G2 phases of the cell cycle in HeLa cells, which is correlated with induced cell death. nih.gov The ability of these compounds to halt the cell cycle at various checkpoints underscores their potential as therapeutic agents for diseases characterized by uncontrolled cell growth.
Microtubule Assembly Inhibition as a Cellular Target
While the primary mechanism of action for many 2,6,9-trisubstituted purine derivatives is the inhibition of protein kinases, some related purine compounds have been investigated for their effects on microtubule dynamics. For example, myoseverin, a purine derivative, is known to bind to microtubules and induce their disassembly. mdpi.com However, for the specific class of derivatives originating from this compound, the predominant focus of research has been on their role as kinase inhibitors rather than direct microtubule assembly inhibitors. The antitumor effects observed are largely attributed to the disruption of signaling pathways that control cell proliferation and survival, rather than direct interaction with the cytoskeleton.
Structure-Activity Relationship (SAR) Investigations
The biological efficacy of 2,6,9-trisubstituted purine derivatives is profoundly influenced by the nature of the chemical groups (substituents) at the C2, C6, and N9 positions of the purine core. Extensive research has been conducted to understand these structure-activity relationships (SAR) to optimize the anticancer properties of these compounds.
Comprehensive Analysis of Substituent Effects at C2, C6, and N9 Positions on Biological Efficacy
Systematic modifications at the three key positions of the purine scaffold have yielded crucial insights into what makes these compounds potent and selective.
C6 Position: The substituent at the C6 position is critical for activity. Studies have consistently shown that an arylpiperazinyl group connected to this position is beneficial for cytotoxic activity. nih.govresearchgate.net The nature of the substitution on the aniline (B41778) fragment at C6 has also been shown to be important for the inhibition of specific kinases like Bcr-Abl and Btk. nih.gov
C2 Position: In contrast to the C6 position, the use of large, bulky chemical groups at the C2 position is generally unfavorable for cytotoxic activity. nih.govresearchgate.net However, substituting the aminoethanol side chain with smaller groups like methyl, propyl, or phenyl only slightly decreases the inhibitory activity compared to parent compounds like (R)-roscovitine. nih.gov
N9 Position: The substituent at the N9 position also plays a significant role. Research indicates that increasing the steric bulk of the group at N9 can reduce the inhibitory potential of the compound. nih.gov However, the length and volume of the alkyl group at this position are important factors for achieving potent and selective inhibition of certain kinases. nih.govresearchgate.net For example, in a series of CDK12 inhibitors, an ethyl group at N9 conferred significantly better inhibitory activity than a larger isopropyl group. mdpi.com
The following table summarizes the cytotoxic activity of selected 2,6,9-trisubstituted purine derivatives, illustrating the impact of different substituents.
| Compound | Substituent at C2 | Substituent at C6 | Substituent at N9 | Cell Line | IC₅₀ (µM) | Reference |
| 4c | 4-fluorobenzylamino | 4-methoxybenzylamino | Isopropyl | H1975 | >36 | mdpi.com |
| 4f | 4-fluorobenzylamino | 2-phenylethylamino | Cyclopentyl | H1975 | 5.3 | mdpi.com |
| 4r | 2-thienyl | 4-(4-methylpiperazin-1-yl)aniline | Isopropyl | CACO2 | 27 | nih.gov |
| 7h | 4-methylpiperazin-1-yl | 4-(4-fluorophenyl)piperazin-1-yl | Cyclopentyl | HL-60 | 3.0 | nih.govresearchgate.net |
| 11b | N-methyl-piperazine-aminophenyl | 4-fluoro-3-nitro-phenylamino | Cyclopropylmethyl | KCL22 | 0.7-1.3 | nih.gov |
| 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | Isopropyl | HeLa | 6.7 | nih.gov |
Pharmacophore Modeling and Elucidation for Optimal Activity
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For 2,6,9-trisubstituted purine derivatives, pharmacophore models have been developed to understand the structural requirements for their cytotoxic activity. mdpi.comscilit.com These models consistently identify several key features:
Aromatic Centers: The presence of aromatic rings, often from the substituents at the C2 and C6 positions, is a common feature.
Hydrogen Bond Acceptor/Donor Center: The ability to form hydrogen bonds with the biological target (e.g., a kinase) is crucial for binding and inhibition.
Hydrophobic Area: A defined hydrophobic region is also necessary, often corresponding to the alkyl group at the N9 position or parts of the C6 substituent. researchgate.net
These features are consistent with the observed cytotoxic activities of the assayed compounds and provide a blueprint for designing new, potentially more active molecules. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical correlation between the chemical structure of a compound and its biological activity. For 2,6,9-trisubstituted purines, 3D-QSAR models have been particularly insightful. nih.gov These models have shown that steric properties (the size and shape of the molecule) are more influential in explaining the cytotoxicity of these compounds than their electronic properties (the distribution of charge). researchgate.net Specifically, these models contribute approximately 70% to steric factors and 30% to electronic properties. nih.govresearchgate.net This analysis reinforces the findings from SAR studies, for example, by quantitatively demonstrating that bulky systems at the C2 position are unfavorable for activity. nih.govresearchgate.net
In Silico Approaches to Predict and Optimize Antitumor Activity
In silico methods, which encompass a range of computational techniques, are integral to modern drug discovery. In the context of 2,6,9-trisubstituted purines, these approaches are used to predict and optimize antitumor activity. Molecular docking, a key in silico tool, is used to simulate the binding of these purine derivatives into the active site of their target proteins, such as Bcr-Abl, BTK, and FLT3-ITD kinases. nih.gov
These docking studies help to explain the SAR at a molecular level. For instance, they can reveal how a substitution on the phenylamino (B1219803) ring at C6 creates favorable interactions within the kinase's binding pocket, leading to potent inhibition. nih.gov By visualizing these interactions, researchers can rationally design new derivatives with modifications predicted to enhance binding affinity and, consequently, biological activity. This predictive power allows for the prioritization of compounds for synthesis, saving time and resources in the development of more effective antitumor agents. nih.gov
Rational Design Principles for Enhancing Potency and Selectivity
The development of potent and selective 2,6,9-trisubstituted purine derivatives is a strategic endeavor in medicinal chemistry, primarily focused on inhibiting protein kinases, which are crucial regulators of cell signaling pathways. mdpi.comnih.gov Dysregulation of these kinases is frequently implicated in carcinogenesis, making them a prime target for anticancer drug development. mdpi.comnih.govnih.gov The rational design of these compounds, starting from scaffolds like this compound, hinges on a detailed understanding of the structure-activity relationships (SAR) associated with substitutions at the C-2, C-6, and N-9 positions of the purine core. mdpi.com
Influence of Substituents at the C-6 Position
The substituent at the C-6 position plays a critical role in determining the potency and selectivity of these purine derivatives. Studies have shown that incorporating an arylpiperazinyl system at this position is beneficial for cytotoxic activity against various cancer cell lines. mdpi.comnih.gov For instance, a series of compounds with this moiety demonstrated significant cytotoxic effects. mdpi.com
Further refinement at the C-6 position has explored the difference between aniline and benzylamine-type substituents. In one study, 6-anilinopurine (B17677) conjugates exhibited significant cytotoxicity in MV4-11 and EOL-1 leukemia cell lines, which correlated with the inhibition of specific tyrosine kinases like FLT3-ITD and PDGFRα. nih.gov In contrast, the corresponding 6-benzylaminopurines showed strongly suppressed inhibition of these particular kinases, although they maintained comparable activity against cyclin-dependent kinase 2 (CDK2). nih.gov This highlights a key design principle: the nature of the C-6 substituent can be tailored to achieve selectivity for different kinase families.
Influence of Substituents at the C-2 Position
The C-2 position is another critical site for modification to enhance potency. While early research on inhibitors like olomoucine and roscovitine (B1683857) provided a foundation, newer derivatives have explored a wide range of substituents. nih.govnih.gov For series bearing a 2-(hydroxyalkylamino) moiety, a strong correlation was observed between cytotoxic potency and anti-CDK2 activity. nih.gov
However, steric bulk at the C-2 position can be detrimental. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have revealed that the use of bulky systems at the C-2 position is generally unfavorable for cytotoxic activity. mdpi.comnih.gov These models indicated that steric properties, more than electronic properties, could better explain the cytotoxicity of the compounds. mdpi.comnih.gov Optimal activity against CDK1, CDK2, and CDK5 was achieved with a compound featuring a (2R)-pyrrolidin-2-yl-methanol substituent at C-2, combined with a 3-iodobenzylamino group at C-6. nih.gov
Influence of Substituents at the N-9 Position
The N-9 substituent is crucial for orienting the inhibitor within the ATP-binding pocket of the kinase. SAR studies have demonstrated that the size of the alkyl group at this position can significantly impact inhibitory potential. For example, increased steric bulk at N-9 has been shown to reduce the inhibitory activity of CDK inhibitors. nih.gov
A direct comparison of N-9 substituents revealed that an ethyl group conferred significantly better CDK12 inhibitory activity and cell growth inhibition compared to an isopropyl group. mdpi.com This finding underscores the sensitivity of the kinase active site to the size and shape of the N-9 substituent and provides a clear path for optimization.
Integrated Design and Structure-Activity Relationship (SAR) Findings
The interplay between substituents at all three positions is paramount for achieving high potency and selectivity. Comprehensive SAR studies integrate modifications at C-2, C-6, and N-9 to identify optimal combinations. For example, potent CDK12 inhibitors were developed by fixing the N-9 position with the preferred ethyl group and introducing selected heteroaryl groups at the C-2 position. mdpi.com
The tables below summarize key research findings, illustrating the impact of specific substitutions on biological activity.
Table 1: SAR for N-9 Position on CDK12 Inhibition
| Compound | N-9 Substituent | CDK12/cyclinK IC₅₀ (nM) |
| 17f | Isopropyl | 221 |
| 28a | Ethyl | 16 |
This table demonstrates that a smaller alkyl group (ethyl) at the N-9 position is significantly more potent for CDK12 inhibition than a bulkier group (isopropyl). Data sourced from MDPI. mdpi.com
Table 2: C-6 Substituent Effect on Kinase Inhibition
| Compound Type | Target Kinase | Activity |
| 6-Anilinopurines | FLT3-ITD, PDGFRα | Significant Inhibition |
| 6-Benzylaminopurines | FLT3-ITD, PDGFRα | Strongly Suppressed Inhibition |
| 6-Anilinopurines | CDK2 | Comparable Activity |
| 6-Benzylaminopurines | CDK2 | Comparable Activity |
This table illustrates how the choice between an aniline or benzylamine (B48309) moiety at the C-6 position can confer selectivity for different kinase targets. Data sourced from PubMed. nih.gov
Table 3: Cytotoxicity of Selected 2,6,9-Trisubstituted Purines
| Compound | C-2 Substituent | C-6 Substituent | Cell Line | IC₅₀ (µM) |
| 4r | 4-fluorophenylamino | 4-(4-methylpiperazin-1-yl)piperidin-1-yl | CACO2 | 27 |
| 7h | 4-chlorophenylamino | 4-(pyridin-4-yl)piperazin-1-yl | HL-60 | 1.8 |
| Compound 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | HeLa | 6.7 (LD₅₀) |
This table shows the cytotoxic activity of specific rationally designed compounds against different cancer cell lines, highlighting the success of combining favorable substituents. Data sourced from MDPI and PubMed. mdpi.comnih.gov
Advanced Preclinical and Translational Research on Purine Derivatives
Addressing Drug Resistance Mechanisms
A significant focus of research on purine (B94841) derivatives has been their potential to counteract drug resistance in HER2-positive breast cancers. nih.govnih.gov
HER2-positive breast cancer, which accounts for 15-20% of breast cancer cases, is characterized by the amplification of the HER2 oncogene. nih.gov While the anti-HER2 antibody trastuzumab is a first-line therapy, a substantial number of patients exhibit a poor response. nih.govnih.gov Research has shown that novel 2,6,9-trisubstituted purines, developed as potent CDK12 inhibitors, demonstrate strong and equipotent antiproliferative activity against both trastuzumab-sensitive (SK-Br-3) and trastuzumab-resistant (HCC1954) HER2-positive breast cancer cell lines. nih.govnih.gov For instance, the compound designated as 30d showed equipotent growth-inhibitory activity against both cell lines, with GI₅₀ values of 46 nM in SK-Br-3 and 36 nM in HCC1954 cells. nih.gov This suggests that targeting multiple CDKs, including CDK12, could be a valuable strategy for overcoming trastuzumab resistance. nih.gov
In addition to their standalone efficacy, certain purine derivatives have demonstrated synergistic effects when combined with existing cancer therapies like trastuzumab. nih.govnih.gov The compound 30d, a 2,6,9-trisubstituted purine, exhibited a synergistic effect with trastuzumab in both trastuzumab-sensitive and resistant HER2-positive breast cancer cells. nih.govnih.gov This synergy suggests that these novel inhibitors could not only help overcome resistance but also enhance the effectiveness of current standard-of-care treatments for HER2-positive breast cancer. nih.gov This combined therapeutic approach holds promise for improving outcomes for patients with this aggressive subtype of breast cancer. nih.govnih.gov
Computational Chemistry and Molecular Docking Studies
Computational methods play a pivotal role in the discovery and optimization of novel therapeutic agents. Molecular docking and virtual screening have been instrumental in understanding the interactions of purine derivatives at a molecular level.
Molecular docking studies have been crucial in elucidating the binding of 2,6,9-trisubstituted purine derivatives to cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govmdpi.com For example, the crystal structure of a C-2 alkynylated purine derivative (compound 4b) in a complex with human CDK2 revealed the molecular basis of its inhibitory action. nih.gov These studies show that the purine scaffold interacts with the ATP-binding pocket of the kinase. nih.gov The increased potency of some inhibitors is attributed to the formation of additional hydrogen bonds with key residues, such as Asp 86 in CDK2, which facilitates optimal hydrophobic packing of the anilino group with the enzyme's specificity surface. nih.gov
Detailed analysis of the binding site of CDK2 has shown that both hydrogen bonds and non-polar interactions are critical for the stabilization of the inhibitor-protein complex. nih.gov The purine ring of the inhibitor typically forms hydrogen bonds with the hinge region of the kinase, while substituted groups at various positions on the purine can engage in additional interactions. nih.govnih.gov For instance, the N-6-p-methoxybenzylamino derivative (compound 4b) demonstrated specific interactions within the CDK2 binding pocket, and subsequent molecular modeling helped to rationalize the structure-activity relationships observed for a series of related compounds. nih.gov The planar purine unit is a common feature in these inhibitors. nih.govnih.gov
Virtual screening has become an established method for identifying new lead compounds and optimizing existing ones. nih.govpopline.org This computational technique allows for the rapid assessment of large libraries of compounds for their potential to bind to a specific biological target, such as a protein kinase. mdpi.com By employing molecular docking simulations, researchers can predict the binding affinity and mode of interaction for numerous derivatives. mdpi.com This process aids in the selection of the most promising candidates for synthesis and further biological evaluation. mdpi.com For instance, virtual screening of a library of 2,9-disubstituted-6-morpholino purine derivatives against PI3K isoforms helped identify selective inhibitors. mdpi.com This approach, often guided by principles like Lipinski's rule of five, significantly accelerates the drug discovery process by prioritizing compounds with favorable pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net
Pharmacokinetic and Pharmacodynamic Considerations for Lead Compounds
In the progression of any new chemical entity from a hit to a lead candidate and beyond, a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is paramount. These studies are crucial for predicting the compound's behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with unintended targets. This section focuses on the key in vitro assessments relevant to the preclinical evaluation of purine derivatives, with a specific focus on the chemical compound 2,6-dichloro-9-isopropyl-9H-purine.
In Vitro Metabolic Stability (e.g., Liver Microsome Stability)
The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. uni-regensburg.de In vitro assays using liver microsomes are a standard preliminary step to evaluate the susceptibility of a compound to metabolism by phase I enzymes, primarily the cytochrome P450 (CYP) superfamily. uni-regensburg.de These assays measure the rate of disappearance of the parent compound over time when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. uni-regensburg.de
Currently, specific experimental data on the in vitro metabolic stability of this compound in human liver microsomes is not extensively available in the public domain literature. However, the general procedure involves incubating the test compound with pooled human liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to initiate the metabolic process. Samples are taken at various time points, and the concentration of the remaining parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.
To illustrate the type of data generated from such an assay, the following table presents hypothetical metabolic stability data for this compound alongside common control compounds.
Table 1: Illustrative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Metabolic Stability Classification |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Verapamil (High Clearance) | < 10 | > 100 | Low |
| Imipramine (Intermediate Clearance) | 10 - 30 | 30 - 100 | Moderate |
| Carbamazepine (Low Clearance) | > 30 | < 30 | High |
Note: The data for this compound is not available from the searched literature and the values in this table for control compounds are representative examples.
Cytochrome P450 (CYP) Inhibition Profiling
Assessing the potential of a new chemical entity to inhibit major cytochrome P450 (CYP) isoforms is a critical component of preclinical safety evaluation. uni-regensburg.de Inhibition of these enzymes can lead to clinically significant drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism of another, potentially leading to toxicity or loss of efficacy. Standard panels for CYP inhibition profiling typically include the major isoforms responsible for the metabolism of most clinically used drugs: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. uni-regensburg.de
The following table provides an illustrative example of the data that would be generated from a CYP inhibition assay.
Table 2: Illustrative Cytochrome P450 (CYP) Inhibition Profile
| CYP Isoform | Probe Substrate | IC₅₀ (µM) for this compound |
| CYP1A2 | Phenacetin | Data Not Available |
| CYP2C9 | Diclofenac | Data Not Available |
| CYP2C19 | S-Mephenytoin | Data Not Available |
| CYP2D6 | Dextromethorphan | Data Not Available |
| CYP3A4 | Midazolam | Data Not Available |
Note: The IC₅₀ values for this compound are not available in the public domain literature and this table represents a template for such data.
Strategies for Improving Aqueous Solubility and Bioavailability (e.g., β-Cyclodextrin Complexation)
Poor aqueous solubility is a significant challenge in drug development, often leading to low and variable oral bioavailability. Purine derivatives, due to their often-planar aromatic structures, can exhibit limited solubility in water. While specific data on the aqueous solubility of this compound is not detailed in the available literature, various formulation strategies can be employed to address this issue.
One common and effective approach is the use of cyclodextrins. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. sigmaaldrich.com They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the lipophilic part of the guest molecule within their cavity. nih.gov This complexation can significantly enhance the aqueous solubility and dissolution rate of the drug, thereby improving its bioavailability. nih.gov Beta-cyclodextrins (β-CDs) and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used in pharmaceutical formulations for this purpose. sigmaaldrich.com The formation of an inclusion complex with β-cyclodextrin has been shown to enhance the antimicrobial activity of certain natural extracts by improving their solubility and stability. nih.gov
The following table illustrates the potential impact of β-cyclodextrin complexation on the aqueous solubility of a hypothetical poorly soluble compound.
Table 3: Illustrative Example of Solubility Enhancement with β-Cyclodextrins
| Compound | Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| Hypothetical Poorly Soluble Drug | Unformulated | 1 | - |
| Hypothetical Poorly Soluble Drug | + β-Cyclodextrin | 50 | 50 |
| Hypothetical Poorly Soluble Drug | + HP-β-Cyclodextrin | 200 | 200 |
Note: This table provides a general illustration of the potential of cyclodextrins to improve solubility and does not represent specific data for this compound.
Identification and Characterization of Promising Lead Compounds
The journey of a drug from discovery to clinical application involves the identification and rigorous characterization of promising lead compounds. While this compound is a known chemical entity calpaclab.com, a comprehensive preclinical data package that would formally designate it as a "promising lead compound" for a specific therapeutic indication is not available in the public scientific literature.
However, the broader class of 2,6,9-trisubstituted purines has been the subject of extensive research, yielding several promising lead compounds with diverse biological activities. nih.govresearchgate.net These derivatives have been investigated for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.govnih.gov For instance, structural modifications to the purine core have led to the development of potent and selective CDK inhibitors. nih.govnih.gov The biological evaluation of these compounds often includes assessing their cytotoxic effects against various cancer cell lines. researchgate.net
The table below lists examples of related purine derivatives that have been identified as lead compounds in the literature, highlighting the therapeutic potential of this chemical class.
Table 4: Examples of Biologically Active 2,6,9-Trisubstituted Purine Derivatives
| Compound Name | Reported Biological Target/Activity | Reference |
| Roscovitine (B1683857) | Cyclin-dependent kinase (CDK) inhibitor | nih.gov |
| CYC065 | CDK2/9 inhibitor | nih.gov |
| Olomoucine (B1683950) | Cyclin-dependent kinase (CDK) inhibitor | nih.gov |
| 6-benzylthio-2-chloropurine | Purine nucleoside phosphorylase (PNP) inhibitor | irb.hr |
Note: This table provides examples of related purine derivatives and does not include this compound, for which such detailed biological data was not found.
Future Directions and Emerging Research Perspectives
Development of Highly Selective and Potent Purine-Based Therapeutics
A primary focus of future research is the rational design and synthesis of 2,6,9-trisubstituted purine (B94841) derivatives with high selectivity and potency for specific cancer-related targets. nih.govresearchgate.netnih.gov The purine core is a well-established pharmacophore, and strategic modifications can enhance its therapeutic index. nih.govnih.gov
One promising approach involves the introduction of various functional groups at the C-2 and C-6 positions of the purine ring to improve target binding and cellular activity. For instance, the substitution of an arylpiperazinyl system at the C-6 position has been shown to be beneficial for cytotoxic activity. nih.govnih.gov Conversely, bulky substituents at the C-2 position appear to be less favorable. nih.govnih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been instrumental in guiding these synthetic efforts. nih.govnih.gov These models have revealed that steric properties, more so than electronic properties, play a crucial role in the cytotoxic effects of these compounds. nih.govnih.gov By leveraging these computational tools, researchers can prioritize the synthesis of analogs with a higher probability of success, thereby accelerating the discovery of lead candidates.
Exploration of Novel Biological Targets and Therapeutic Indications
While much of the research on 2,6-dichloro-9-isopropyl-9H-purine derivatives has centered on their anticancer properties, there is a growing interest in exploring their potential against other diseases. The versatility of the purine scaffold suggests that it could be adapted to target a wide array of biological molecules. nih.gov
A significant area of investigation is the development of these compounds as inhibitors of cyclin-dependent kinases (CDKs). nih.gov For example, novel 2,6,9-trisubstituted purines have been synthesized and identified as potent CDK12 inhibitors. nih.gov These inhibitors have demonstrated strong antiproliferative activity against HER2-positive breast cancer cells that are resistant to current therapies like trastuzumab. nih.gov
Furthermore, some derivatives have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers. nih.gov A 2,6,9-trisubstituted purine derivative has shown promising inhibitory activity in a Gli-luciferase reporter assay, indicating its potential to disrupt this critical cancer pathway. nih.gov The continued exploration of new biological targets will undoubtedly expand the therapeutic potential of this class of compounds.
Advanced In Vivo Efficacy, Toxicity, and Pharmacokinetic Profiling of Lead Candidates
The successful translation of a promising compound from the laboratory to the clinic hinges on its in vivo performance. Therefore, a critical future direction is the comprehensive in vivo evaluation of lead candidates derived from this compound. This includes rigorous testing of their efficacy in relevant animal models of cancer and other diseases.
Equally important is the assessment of their toxicity and pharmacokinetic profiles. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining their safety and potential for clinical use. While some in vitro toxicity data is available, more extensive in vivo studies are needed to identify any potential adverse effects. researchgate.net
The development of radiolabeled versions of these purine derivatives, such as [8-¹⁴C]-2,6-dichloro-9H-purine, will be invaluable for conducting detailed pharmacokinetic and metabolism studies. researchgate.net This will provide a clearer picture of the compound's fate in a biological system and guide further optimization.
Potential for Clinical Translation and Development of New Anticancer Therapies
The ultimate goal of this research is the clinical translation of these purine-based compounds into new and effective anticancer therapies. nih.govresearchgate.net Several derivatives of this compound have shown significant promise in preclinical studies, exhibiting potent cytotoxic effects against a range of cancer cell lines. researchgate.netnih.gov
One particularly promising compound, designated as 7h, has demonstrated higher potency than the currently used drug cisplatin (B142131) in four out of seven tested cancer cell lines. nih.govnih.gov This compound also exhibits high selectivity and favorable drug-like properties, as predicted by Lipinski's rules. nih.govnih.gov Further investigation revealed that compound 7h induces apoptosis and causes cell cycle arrest in the S-phase in leukemia cells. nih.govnih.gov
The development of CDK12 inhibitors based on the 2,6,9-trisubstituted purine scaffold also holds great promise for overcoming resistance to existing cancer therapies. nih.gov By targeting CDK12, which is often co-amplified with HER2 in breast cancer, these inhibitors offer a novel strategy to treat resistant tumors. nih.gov
The continued development and optimization of these purine derivatives, coupled with a deeper understanding of their mechanisms of action, will pave the way for their potential entry into clinical trials and their eventual use as next-generation anticancer drugs.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,6-dichloro-9-isopropyl-9H-purine, and how do reaction conditions influence product purity?
- Methodological Answer : A high-yield synthesis involves reacting 2,6-dichloro-9H-purine with 2-iodopropane in DMSO using potassium carbonate as a base at 288–291 K for 8 hours. Post-reaction, the crude product is extracted with ether, washed with brine, and purified via column chromatography (silica gel; petroleum ether/ethyl acetate, 1:1 v/v) to isolate isomers . For regioselective alkylation, inert conditions and temperature control are critical to minimize byproducts like the N7 isomer.
Q. How can researchers confirm the structure and regiochemistry of this compound derivatives?
- Methodological Answer : X-ray crystallography is the gold standard. For example, single crystals grown via slow evaporation from deuterochloroform (room temperature) enable precise determination of bond angles and hydrogen placement. Refinement protocols using SHELX software (e.g., SHELXL) ensure accurate modeling of methyl group rotations and hydrogen atom positions . Complementary NMR (¹H/¹³C) and mass spectrometry further validate molecular identity.
Q. What chromatographic techniques effectively purify this compound?
- Methodological Answer : Isomer separation requires silica gel column chromatography with a non-polar solvent system (e.g., petroleum ether/ethyl acetate). Multiple extractions (≥7 rounds) with ether improve recovery, while brine washes reduce polar impurities . For small-scale purification, preparative TLC with dichloromethane/methanol gradients is viable but less efficient for isomer resolution.
Advanced Research Questions
Q. How does steric hindrance from the isopropyl group influence nucleophilic substitution reactions at the 2- and 6-positions?
- Methodological Answer : The bulky isopropyl group at N9 reduces reactivity at proximal positions. Comparative studies with 9-ethyl analogs (e.g., 2,6-dichloro-9-ethyl-9H-purine) show slower substitution kinetics at C6 due to steric crowding. Kinetic experiments using ethylamine hydrochloride in DMF/triethylamine (90°C, 3 h) reveal a 65% yield for C2-substitution products, highlighting regioselectivity driven by steric and electronic factors . Computational modeling (DFT) can predict reactive sites by analyzing LUMO distributions.
Q. What strategies mitigate isomer formation during alkylation of 2,6-dichloro-9H-purine?
- Methodological Answer : Isomerization arises from competing N7/N9 alkylation. Using bulky alkylating agents (e.g., 2-iodopropane vs. methyl iodide) and polar aprotic solvents (DMSO) favor N9-substitution by stabilizing transition states sterically . Kinetic control via low-temperature reactions (≤273 K) further suppresses N7 byproduct formation. Post-synthetic analysis via HPLC (C18 column, acetonitrile/water mobile phase) quantifies isomer ratios.
Q. Can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling identify potential targets (e.g., adenosine receptors) by simulating ligand-receptor interactions. QSAR models trained on purine analogs correlate Cl substituent positions with cytotoxicity or kinase inhibition . Experimental validation via in vitro assays (e.g., MTT for antitumor activity) is essential to reconcile computational predictions with observed bioactivity.
Contradictions and Resolutions
- Isomer Ratios : reports minor yields of the N7 isomer, while focuses on N9-substitution. This discrepancy highlights the need for reaction condition optimization (e.g., solvent polarity, temperature).
- Bioactivity Gaps : While suggests antitumor potential for ethyl-substituted analogs, no direct data exists for the isopropyl variant. Bridging this gap requires targeted in vivo studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
